Telaprevir belongs to a class of drugs called protease inhibitors. Hepatitis C virus replicates by producing a long protein chain that needs to be cleaved into individual functional proteins by a viral enzyme called NS3/4A protease. Telaprevir acts by binding to this enzyme, preventing it from cleaving the protein chain and thereby inhibiting viral replication [].
Telaprevir was evaluated in numerous clinical trials for the treatment of chronic HCV infection, often used in combination with pegylated interferon and ribavirin, the standard treatment at the time. These studies aimed to assess Telaprevir's efficacy in achieving sustained virologic response (SVR), which indicates the absence of detectable HCV after treatment completion [].
The results were promising. Studies showed that Telaprevir-based regimens significantly improved SVR rates compared to pegylated interferon and ribavirin alone, particularly in patients with specific HCV genotypes or treatment-experienced individuals [].
Despite its initial success, Telaprevir's use in clinical practice was limited due to several factors. The drug was associated with a high frequency of side effects, including rash, fatigue, nausea, and anemia []. Additionally, the emergence of drug-resistant HCV strains posed a challenge [].
Irritant